molecular formula C26H25ClN2O6 B10964406 Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10964406
M. Wt: 496.9 g/mol
InChI Key: UKQPJULXLBCQCY-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a unique structure that includes a quinoline core, a nitrophenyl group, and a chlorobenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzyl alcohol with 3-nitrophenol to form the ether linkage. This is followed by the cyclization of the resulting intermediate with ethyl acetoacetate and an appropriate amine to form the quinoline ring system. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl ether moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, while the quinoline core can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-((4-chlorobenzyl)oxy)benzoate: Shares the chlorobenzyl ether moiety but lacks the quinoline core.

    Ethyl 2-(((2-(4-((4-chlorobenzyl)oxy)benzylidene)hydrazino)(oxo)acetyl)amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a similar ether linkage but has a different core structure.

Uniqueness

Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its combination of a quinoline core, nitrophenyl group, and chlorobenzyl ether moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C26H25ClN2O6

Molecular Weight

496.9 g/mol

IUPAC Name

ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-nitrophenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H25ClN2O6/c1-3-34-26(31)23-15(2)28-19-5-4-6-21(30)25(19)24(23)17-9-12-22(20(13-17)29(32)33)35-14-16-7-10-18(27)11-8-16/h7-13,24,28H,3-6,14H2,1-2H3

InChI Key

UKQPJULXLBCQCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)[N+](=O)[O-])C(=O)CCC2)C

Origin of Product

United States

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